2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol
Brand Name: Vulcanchem
CAS No.: 747354-44-5
VCID: VC2379490
InChI: InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2
SMILES: C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H16N4O3
Molecular Weight: 252.27 g/mol

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol

CAS No.: 747354-44-5

Cat. No.: VC2379490

Molecular Formula: C11H16N4O3

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol - 747354-44-5

Specification

CAS No. 747354-44-5
Molecular Formula C11H16N4O3
Molecular Weight 252.27 g/mol
IUPAC Name 2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2
Standard InChI Key JNPCLGYWUHYNLR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1CCO)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

Structural Formula and Representation

2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol features a piperazine ring connected to both a nitro-substituted pyridine group and an ethanol moiety. The molecular structure consists of a six-membered piperazine heterocycle with nitrogen atoms at the 1 and 4 positions. The 5-nitro-2-pyridinyl group is attached to one nitrogen of the piperazine, while the ethanol chain (2-hydroxyethyl group) is connected to the other nitrogen atom.

The compound's structure can be represented through various chemical notations:

Notation TypeRepresentation
Molecular FormulaC11H16N4O3
IUPAC Name2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanol
SMILESC1CN(CCN1CCO)C2=NC=C(C=C2)N+[O-]
Standard InChIInChI=1S/C11H16N4O3/c16-8-7-13-3-5-14(6-4-13)11-2-1-10(9-12-11)15(17)18/h1-2,9,16H,3-8H2
Standard InChIKeyJNPCLGYWUHYNLR-UHFFFAOYSA-N

This structural data provides a comprehensive chemical definition of the compound, facilitating its identification and differentiation from similar structures.

Identification Parameters

Several key identifiers are used to catalog and reference this compound in chemical databases and research literature:

Identification ParameterValue
CAS Number747354-44-5
Molecular Weight252.27 g/mol
MDL NumberMFCD08692461
PubChem Compound ID17609627

Physical and Chemical Properties

PropertyValue
Physical StateSolid
Molecular Weight252.27-252.28 g/mol
Structural FeaturesPiperazine ring, nitro group, pyridine ring, hydroxyethyl group
Functional GroupsSecondary amine, tertiary amine, alcohol, nitro group

The compound contains both polar functional groups (hydroxyl, nitro) and a basic nitrogen-containing heterocycle (piperazine), suggesting potential solubility in polar organic solvents .

Hazard TypeClassification
Acute Toxicity (oral)Category 4 - Harmful if swallowed
Acute Toxicity (dermal)Category 4 - Harmful in contact with skin
Acute Toxicity (inhalation)Category 4 - Harmful if inhaled
Signal WordWarning

These classifications indicate that while the compound presents moderate health hazards, it can be handled safely with appropriate precautions .

Synthesis and Preparation Methods

Related Synthetic Methods

Information on related compounds suggests that synthesis of aryl piperazines can be accomplished through various methods:

  • Palladium (II) catalyzed amination reactions between aryl halides and excess piperazine

  • Reaction of chlorinated heterocycles with piperazine under reflux conditions

  • Nucleophilic aromatic substitution reactions with activated aryl halides

These approaches might be adapted for the specific synthesis of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol, though optimization would be required for the particular structural features of this compound .

Research Findings and Applications

Similar Compounds and Their Significance

The search results mention related compounds with aryl piperazine structures that have demonstrated significant pharmacological properties:

  • Compounds with piperazine linked to isoquinoline showed binding affinity for both D2 and D3 dopamine receptors, with selectivity for D3 receptors (Ki for D2 = 57.7 nM, Ki for D3 = 1.21 nM, D2/D3 selectivity ratio = 47.7) .

  • A compound with a 4-(pyridine-4-yl)-phenyl moiety retained binding affinity at D2 and D3 receptors (Ki = 270 nM and 4.78 nM respectively) with moderate selectivity (D2/D3 = 56.5) .

These findings on structurally related compounds suggest potential avenues for investigating the pharmacological properties of 2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol, particularly in the context of central nervous system targets.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product
H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection
H332: Harmful if inhaledP260: Do not breathe dust/fume/gas/mist/vapours/spray
P402 + P404: Store in a dry place. Store in a closed container

These classifications indicate that while the compound presents moderate health hazards, it can be handled safely in laboratory settings with appropriate personal protective equipment and handling procedures .

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